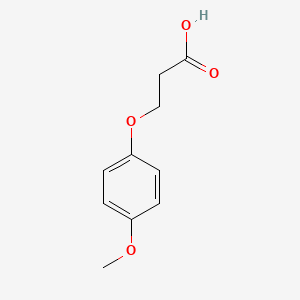

3-(4-Methoxyphenoxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTCAUQLJIKBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302814 | |

| Record name | 3-(4-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20811-60-3 | |

| Record name | 20811-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methoxyphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(4-Methoxyphenoxy)propanoic Acid

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(4-methoxyphenoxy)propanoic acid, a valuable intermediate in the development of various pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Introduction

This compound is a carboxylic acid derivative featuring a methoxy-substituted phenoxy group. Its structural motifs are of interest in medicinal chemistry and materials science. The synthesis of this compound can be efficiently achieved through several established chemical transformations. This guide will focus on the two most prevalent and effective methods: the Williamson ether synthesis and the hydrolysis of a nitrile precursor.

Synthetic Pathways

The synthesis of this compound is most commonly approached by forming the ether linkage between 4-methoxyphenol and a three-carbon chain or by modifying a pre-existing molecule containing the desired ether structure.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely applicable method for preparing ethers. In this case, it involves the reaction of 4-methoxyphenol with a suitable three-carbon electrophile, such as 3-chloropropanoic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently displaces the halide in an SN2 reaction.

Method 2: Hydrolysis of 2-(4-Methoxyphenoxy)cyanoethane

An alternative route involves the hydrolysis of the nitrile group of 2-(4-methoxyphenoxy)cyanoethane. This method is particularly useful if the nitrile precursor is readily available. The hydrolysis is typically carried out under acidic conditions, converting the cyano group into a carboxylic acid.

Data Presentation

The following table summarizes the key quantitative data associated with the two primary synthetic routes for this compound.

| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Nitrile Hydrolysis |

| Starting Materials | 4-Methoxyphenol, 3-Chloropropanoic acid | 2-(4-Methoxyphenoxy)cyanoethane |

| Key Reagents | Sodium Hydroxide | Hydrochloric Acid, Water |

| Reaction Time | Not specified | 3 hours |

| Temperature | Not specified | 90 °C |

| Reported Yield | 73.0%[1] | 90.0%[1] |

| Purity | >97%[2] | Not specified |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two methods described.

Protocol 1: Williamson Ether Synthesis from 4-Methoxyphenol and 3-Chloropropanoic Acid

This protocol is based on the general principles of the Williamson ether synthesis.

Materials:

-

4-Methoxyphenol

-

3-Chloropropanoic acid

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Suitable organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol and a stoichiometric equivalent of sodium hydroxide in water.

-

To the resulting solution of sodium 4-methoxyphenoxide, add a stoichiometric equivalent of 3-chloropropanoic acid.

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2 to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Hydrolysis of 2-(4-Methoxyphenoxy)cyanoethane

This protocol describes the conversion of a nitrile to a carboxylic acid.[1]

Materials:

-

2-(4-Methoxyphenoxy)cyanoethane

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 2-(4-methoxyphenoxy)cyanoethane with a mixture of water and concentrated hydrochloric acid.[1]

-

Heat the mixture to 90 °C and maintain at this temperature for 3 hours.[1]

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature, which should cause the product to crystallize.

-

Collect the crystalline product by vacuum filtration.

-

Wash the product with cold water to remove any remaining acid.

-

Dry the product under vacuum to obtain this compound.

Visualizations

The following diagrams illustrate the synthesis pathways and a general experimental workflow.

Caption: Overview of the two primary synthesis pathways for this compound.

Caption: A generalized workflow for chemical synthesis and purification.

References

3-(4-Methoxyphenoxy)propanoic acid chemical properties and structure

An In-depth Technical Guide on 3-(4-Methoxyphenoxy)propanoic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this compound.

Chemical Structure and Identifiers

This compound is an organic compound characterized by a methoxyphenoxy group attached to a propanoic acid backbone. The ether linkage is at the third position of the propanoic acid chain, and the methoxy group is in the para position (position 4) of the phenyl ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20811-60-3[1][2][3] |

| Molecular Formula | C₁₀H₁₂O₄[2][3] |

| Molecular Weight | 196.20 g/mol [3] |

| SMILES | C(O)(=O)CCOC1=CC=C(OC)C=C1[3] |

| InChI Key | SGTCAUQLJIKBMM-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Appearance | White to off-white solid[1][3] |

| Melting Point | 110.5 °C[2][3] |

| Boiling Point | 321.7 ± 17.0 °C (Predicted)[2][3] |

| Density | 1.188 ± 0.06 g/cm³ (Predicted)[2][3] |

| pKa | 4.14 ± 0.10 (Predicted)[2][3] |

| LogP | 1.54870[2] |

| Vapor Pressure | 0.000121 mmHg at 25°C[2] |

| Flash Point | 125.6 °C[2] |

| Storage Temperature | Room Temperature, Sealed in dry conditions[2][3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the compound.

-

¹H NMR (450 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals at δ=2.78 (triplet, 2H, CH₂COOH), δ=3.70 (singlet, 3H, OCH₃), δ=4.18 (triplet, 2H, OCH₂), and δ=6.78 (multiplet, 4H, Ar-H).[1]

-

¹³C NMR (112.5 MHz, CDCl₃): The carbon NMR spectrum displays peaks at δ=34.703 (CH₂COOH), δ=55.925 (OCH₃), δ=64.088 (OCH₂), δ=114.855 (CH₃OCC H), δ=115.984 (CH₂OCC H), δ=152.723 (CH₃OC ), δ=154.302 (CH₂OC ), and δ=177.386 (COOH).[1]

-

Infrared (IR) Spectroscopy: While a specific spectrum for this exact compound is not available in the provided results, the structure contains key functional groups that would produce characteristic IR absorptions. The carboxylic acid O-H stretching would result in a very broad band from 2500 to 3300 cm⁻¹. The C=O stretching of the carbonyl group would appear as a strong, sharp peak between 1700 and 1725 cm⁻¹.[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from 3-(4-methoxyphenoxy)propanenitrile has been documented.[1]

Synthesis of this compound

-

Hydrolysis: 945 g (5.34 mol) of 3-(4-methoxyphenoxy)propanenitrile is placed in a 22 L round-bottomed flask equipped with an overhead stirrer. Under a nitrogen atmosphere, 4 L of concentrated hydrochloric acid is added to the stirred solid, followed by the slow addition of 2 L of water. The reaction mixture is heated to 100 °C and maintained for 3.5 hours. The completion of the reaction is monitored by high-performance liquid chromatography (HPLC).

-

Isolation of Crude Product: After the reaction is complete, the mixture is cooled to 10 °C by adding ice. The precipitated solid is filtered and dried to yield the crude product.

-

Purification: The crude product is dissolved in 5 L of a 6 wt% aqueous sodium carbonate solution, resulting in a pH of 9. The solution is then washed by adding 2 L of dichloromethane (DCM) and stirring thoroughly. The organic layer is separated and discarded.

-

Precipitation and Final Product Collection: The aqueous layer is returned to a 22 L flask, and the pH is carefully adjusted to 4.0 by the slow addition of 6 M hydrochloric acid. The resulting precipitate is filtered and dried in a vacuum oven to yield pure this compound as a white solid.[1]

Caption: Synthesis workflow from the nitrile precursor.

Biological Activity of a Structurally Related Compound

While direct signaling pathway information for this compound was not found, extensive research is available for the structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA is a metabolite produced by gut microbiota from dietary polyphenols.[5][6]

Studies have shown that HMPA can improve hepatic lipid metabolism by acting as an agonist for the G protein-coupled receptor 41 (GPR41).[5][7] The activation of GPR41 by HMPA is believed to play a role in its anti-obesity effects and its ability to ameliorate hepatic steatosis by stimulating the lipid catabolism pathway.[5] This interaction highlights a potential area of investigation for this compound, given its structural similarity to HMPA.

Caption: HMPA signaling via the GPR41 receptor.

References

- 1. This compound | 20811-60-3 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 20811-60-3 [amp.chemicalbook.com]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-(4-Methoxyphenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Methoxyphenoxy)propanoic acid (CAS No. 20811-60-3). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This guide is intended to be a valuable resource for researchers and professionals involved in the characterization and development of chemical entities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (450 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.78 | m | 4H | Ar-H |

| 4.18 | t | 2H | OCH₂ |

| 3.70 | s | 3H | OCH₃ |

| 2.78 | t | 2H | CH₂COOH |

¹³C NMR (112.5 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 177.386 | COOH |

| 154.302 | CH₂OC |

| 152.723 | CH₃OC |

| 115.984 | CH₂OCCH |

| 114.855 | CH₃OCCH |

| 64.088 | OCH₂ |

| 55.925 | OCH₃ |

| 34.703 | CH₂ COOH |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 | O-H stretch (Carboxylic Acid) |

| 2950-3050 | C-H stretch (Aromatic) |

| 2850-2960 | C-H stretch (Aliphatic) |

| 1700-1725 | C=O stretch (Carboxylic Acid) |

| 1500-1600 | C=C stretch (Aromatic) |

| 1230-1270 | C-O stretch (Aryl Ether) |

| 1020-1050 | C-O stretch (Alkyl Ether) |

Mass Spectrometry (MS) (Predicted)

| m/z | Ion |

| 196.07 | [M]⁺ (Molecular Ion) |

| 151.04 | [M - COOH]⁺ |

| 137.06 | [M - CH₂CH₂COOH]⁺ |

| 123.04 | [C₇H₇O₂]⁺ |

| 108.06 | [C₆H₅O₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving the sample in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 450 MHz and 112.5 MHz spectrometer, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis can be performed using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Methoxyphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenoxy)propanoic acid, a carboxylic acid derivative with the molecular formula C₁₀H₁₂O₄, holds potential for investigation in various scientific domains, including pharmaceutical and biological research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application in drug discovery and development. This technical guide provides a comprehensive overview of the known and predicted characteristics of this compound, detailed experimental protocols for its analysis, and a discussion of its potential biological relevance.

Physicochemical Properties

A compilation of the physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in various experimental and physiological conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | - |

| Molecular Weight | 196.20 g/mol | - |

| Melting Point | 110.5 °C | [1] |

| Boiling Point | 321.7 °C at 760 mmHg | [1] |

| pKa (Predicted) | 4.14 ± 0.10 | [1] |

| LogP (Predicted) | 1.54870 | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. While specific quantitative solubility data for this compound is not extensively available in the literature, its structural characteristics provide insights into its expected solubility profile.

3.1. General Solubility Characteristics

As a carboxylic acid with a significant hydrophobic component (the methoxyphenoxy group), this compound is expected to be sparingly soluble in water and more soluble in organic solvents. The predicted LogP value of 1.55 further supports its lipophilic nature. The sodium salt of the closely related 2-(4-methoxyphenoxy)propanoic acid is soluble in water and propylene glycol, and slightly soluble in fat. This suggests that the solubility of this compound in aqueous media will be highly dependent on the pH. At pH values above its pKa of 4.14, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate anion.

3.2. Experimental Protocol for Solubility Determination

A standardized shake-flask method can be employed to determine the quantitative solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L for each solvent and temperature.

-

The following diagram illustrates the workflow for the solubility determination experiment.

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The chemical stability of a compound is a critical parameter that influences its shelf-life, formulation development, and in vivo performance. While specific stability data for this compound is scarce, forced degradation studies on similar phenolic and carboxylic acid-containing compounds suggest potential degradation pathways.

4.1. Potential Degradation Pathways

-

Hydrolysis: The ether linkage and the carboxylic acid group could be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.

-

Oxidation: The phenoxy group may be prone to oxidation, potentially leading to the formation of quinone-like structures or ring-opening products.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

4.2. Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound solution (in a suitable solvent like methanol or acetonitrile/water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Constant temperature ovens

-

Photostability chamber

-

HPLC system with UV and Mass Spectrometry (MS) detectors

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and/or elevated temperature.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acid and base-stressed samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from its degradation products.

-

-

Data Analysis:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify the major degradation products using mass spectrometry data.

-

The following diagram illustrates the logical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies of this compound.

Potential Biological Signaling Pathway

While there is no direct evidence linking this compound to specific biological signaling pathways, the activity of a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), provides a plausible area for investigation. HMPA, a metabolite produced by the gut microbiota, has been shown to improve hepatic lipid metabolism by acting as an agonist for the G protein-coupled receptor 41 (GPR41).[2][3][4][5]

Hypothesized Signaling Pathway:

It is hypothesized that this compound, due to its structural similarity to HMPA, may also interact with GPR41. Activation of GPR41, a receptor for short-chain fatty acids, can trigger downstream signaling cascades that influence metabolic processes.

The following diagram illustrates the hypothesized signaling pathway.

Caption: Hypothesized GPR41-mediated signaling pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While some physicochemical properties are known or can be reliably predicted, further experimental work is required to establish a comprehensive quantitative profile. The detailed protocols provided herein offer a systematic approach to generating this crucial data. Furthermore, the potential link to GPR41 signaling presents an exciting avenue for future biological investigation. A thorough characterization of these core properties will be instrumental in unlocking the full potential of this compound in scientific research and development.

References

- 1. lookchem.com [lookchem.com]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Phenoxypropanoic Acids: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the biological activity of 3-(4-Methoxyphenoxy)propanoic acid and its closely related isomer, 2-(4-Methoxyphenoxy)propanoic acid. While extensive research on the specific biological functions of this compound is notably limited in publicly accessible scientific literature, its isomer, commonly known as Lactisole [or its sodium salt, 2-(4-methoxyphenoxy)propanoic acid sodium salt (Na-PMP)], is a well-documented and potent sweetness inhibitor. This guide provides a comprehensive overview of the known biological activity of Lactisole, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation. This information may serve as a valuable reference for researchers investigating the structure-activity relationships of phenoxypropanoic acid derivatives.

This compound: An Overview

A thorough review of scientific databases and literature reveals a significant gap in the understanding of the biological activity of this compound. Current available information is largely confined to its chemical synthesis, physical properties, and use as a chemical intermediate. No substantial in-vitro or in-vivo studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications have been identified.

2-(4-Methoxyphenoxy)propanoic Acid (Lactisole): A Potent Sweetness Inhibitor

In contrast to its 3-phenoxy isomer, 2-(4-Methoxyphenoxy)propanoic acid, and its sodium salt (Na-PMP, commercially known as Lactisole), is a well-characterized taste modulator that selectively inhibits the perception of sweetness in humans. [1][2]It is utilized in the food industry to reduce the sweetness of high-sugar products, allowing other flavors to be more prominent. [3]

Mechanism of Action: Targeting the T1R3 Sweet Taste Receptor

The primary mechanism by which Lactisole inhibits sweetness is through its interaction with the human sweet taste receptor, a heterodimer of two G-protein coupled receptors: T1R2 and T1R3. [4][5]Specifically, Lactisole acts as a negative allosteric modulator by binding to a pocket within the transmembrane domain of the T1R3 subunit. [4][6]This binding event does not directly compete with sweeteners at their primary binding sites on the receptor but rather changes the conformation of the receptor, making it less responsive to activation by sweet compounds. [6]This inhibition is specific to the human T1R3 receptor, as Lactisole does not affect the sweet taste perception in rodents. [4] The binding of a sweetener to the T1R2/T1R3 receptor normally triggers a downstream signaling cascade involving the G-protein gustducin, activation of phospholipase C-β2 (PLC-β2), production of inositol trisphosphate (IP3), and subsequent release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ ultimately leads to the release of neurotransmitters and the perception of sweetness. Lactisole's interaction with the T1R3 transmembrane domain disrupts this cascade, effectively blocking the sweet taste signal. [3][5]

Quantitative Data on Sweetness Inhibition

Numerous studies have quantified the sweetness-inhibiting effect of Lactisole (Na-PMP) on a variety of natural and artificial sweeteners. The following tables summarize key findings from a study by Schiffman et al., where the sweetness intensity of various sweeteners was evaluated in the presence of 250 ppm and 500 ppm of Na-PMP. [7]The sweetness intensity was rated on a standardized scale, and the percentage reduction in perceived sweetness was calculated.

Table 1: Inhibition of Sugars and Polyols by Na-PMP [7]

| Sweetener | Concentration | Na-PMP (ppm) | Mean Sweetness Intensity | % Reduction |

|---|---|---|---|---|

| Sucrose | Isosweet to 5% Sucrose | 0 | 5.0 | - |

| 250 | 2.1 | 58% | ||

| 500 | 1.3 | 74% | ||

| Fructose | Isosweet to 5% Sucrose | 0 | 5.0 | - |

| 250 | 2.3 | 54% | ||

| 500 | 1.5 | 70% | ||

| Glucose | Isosweet to 5% Sucrose | 0 | 5.0 | - |

| 250 | 2.0 | 60% | ||

| 500 | 1.2 | 76% | ||

| Sorbitol | Isosweet to 5% Sucrose | 0 | 5.0 | - |

| 250 | 2.5 | 50% | ||

| 500 | 1.8 | 64% | ||

| Mannitol | Isosweet to 5% Sucrose | 0 | 5.0 | - |

| 250 | 2.4 | 52% |

| | | 500 | 1.7 | 66% |

Table 2: Inhibition of Artificial Sweeteners by Na-PMP [7]

| Sweetener | Concentration | Na-PMP (ppm) | Mean Sweetness Intensity | % Reduction |

|---|---|---|---|---|

| Aspartame | Isosweet to 5% Sucrose | 0 | 5.0 | - |

| 250 | 2.2 | 56% | ||

| 500 | 1.4 | 72% | ||

| Acesulfame-K | Isosweet to 5% Sucrose | 0 | 5.0 | - |

| 250 | 2.1 | 58% | ||

| 500 | 1.3 | 74% | ||

| Sodium Saccharin | Isosweet to 5% Sucrose | 0 | 5.0 | - |

| 250 | 2.3 | 54% | ||

| 500 | 1.6 | 68% | ||

| Sodium Cyclamate | Isosweet to 5% Sucrose | 0 | 5.0 | - |

| 250 | 2.0 | 60% |

| | | 500 | 1.1 | 78% |

It is important to note that Lactisole's inhibitory effect is not uniform across all sweeteners. For instance, it shows little to no inhibition of the sweetness of monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin. [7]

Experimental Protocols

The evaluation of sweetness and its inhibition is primarily conducted through sensory analysis involving trained human panelists. Below is a generalized protocol for such an experiment.

Sensory Panel Evaluation of Sweetness Inhibition

Objective: To determine the effect of a sweetness inhibitor (e.g., Lactisole) on the perceived sweetness intensity of various sweeteners.

Materials:

-

Test sweeteners (e.g., sucrose, aspartame, stevia)

-

Sweetness inhibitor (e.g., Lactisole/Na-PMP)

-

Deionized, purified water for solutions and rinsing

-

Standardized cups for sample presentation

-

Computerized data collection system or paper ballots

Panelists:

-

A panel of 8-15 trained sensory assessors with demonstrated ability to discriminate and scale sweetness intensity.

-

Panelists should be non-smokers and refrain from eating, drinking (except water), or using scented products for at least 1 hour before testing.

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of each sweetener at concentrations determined to be isosweet to a reference (e.g., 2.5%, 5%, 7.5%, and 10% sucrose solutions).

-

Prepare solutions of the sweetness inhibitor at the desired concentrations (e.g., 250 ppm and 500 ppm Na-PMP).

-

Prepare the test samples by mixing the sweetener solutions with the inhibitor solutions. Control samples will contain the sweetener mixed with water instead of the inhibitor solution.

-

-

Testing Protocol:

-

Panelists are presented with the samples in a randomized order.

-

For each sample, panelists take a specific volume (e.g., 10 mL) into their mouth, hold it for a set time (e.g., 5 seconds), and then expectorate.

-

Panelists rate the perceived sweetness intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

-

Between samples, panelists must rinse their mouths thoroughly with purified water until no residual taste remains. A mandatory waiting period (e.g., 1-2 minutes) between samples is enforced.

-

-

Data Analysis:

-

The intensity ratings for each sample are collected and averaged across all panelists.

-

Statistical analysis (e.g., ANOVA, t-tests) is performed to determine if there are significant differences in sweetness intensity between the control and inhibitor-containing samples.

-

The percentage reduction in sweetness is calculated for each sweetener at each inhibitor concentration.

-

Conclusion

While the biological activity of this compound remains largely unexplored, its isomer, 2-(4-Methoxyphenoxy)propanoic acid (Lactisole), serves as a valuable tool in the study of sweet taste perception. Its well-defined mechanism of action as a negative allosteric modulator of the T1R3 sweet taste receptor provides a clear example of how subtle structural changes can lead to significant differences in biological function. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers interested in taste modulation and the broader field of sensory science. Further investigation into the biological activities of other phenoxypropanoic acid derivatives may yet uncover novel pharmacological properties.

References

- 1. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 [thegoodscentscompany.com]

- 2. scbt.com [scbt.com]

- 3. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells | MDPI [mdpi.com]

- 4. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms | MDPI [mdpi.com]

- 6. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Occurrence of 3-(4-Methoxyphenoxy)propanoic Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and synthetic pathways related to precursors of 3-(4-methoxyphenoxy)propanoic acid. This compound and its isomers are significant in the food and pharmaceutical industries, most notably as derivatives of lactisole, a known sweetness inhibitor. This document details the origins of key precursors, outlines synthetic methodologies with experimental protocols, presents quantitative data for critical reactions, and visualizes complex pathways to facilitate a deeper understanding for research and development.

Discovery and Natural Occurrence

While this compound itself is primarily known as a synthetic compound, its structural motifs and key precursors are found in nature. The most direct naturally occurring analogue is its isomer, 2-(4-methoxyphenoxy)propanoic acid (Lactisole).

Lactisole in Colombian Coffee

The sodium salt of 2-(4-methoxyphenoxy)propanoic acid, famously known as Lactisole, has been isolated from roasted Colombian Arabica coffee beans.[1][2] It is recognized for its ability to suppress the perception of sweetness from both sugar and artificial sweeteners, making it a valuable food additive for modulating flavor profiles in products like jams and jellies.[1][2] Its natural presence in coffee highlights a key plant-based origin for this class of compounds.

Lignin-Derived Phenolic Precursors

Lignin, a complex polymer abundant in plant cell walls, is a rich and renewable source of aromatic chemical building blocks.[3][4][5] Through various depolymerization processes such as pyrolysis, oxidation, or hydrolysis, lignin can be broken down into monomeric phenols that serve as fundamental precursors.[3][6]

Key lignin-derived compounds structurally related to this compound include:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde): One of the most abundant lignin-derived monomers, vanillin is produced on an industrial scale from biomass.[3]

-

Ferulic acid (4-hydroxy-3-methoxycinnamic acid): This phenolic acid is commonly found cross-linked to hemicelluloses in the plant cell wall and can be extracted through various processes.[3]

-

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA): Also known as dihydroferulic acid, HMPA is a derivative of hydroxycinnamic acid found in fermented foods and can be formed through microbial transformation of dietary polyphenols.[7]

These molecules share the core methoxyphenol structure and represent a sustainable feedstock for the synthesis of the target acid.

Aromatic Compounds from Essential Oils

Certain essential oils contain aromatic alcohols that are viable starting materials for synthesis. Anisyl alcohol (4-methoxybenzyl alcohol), for instance, occurs in trace amounts in anise and fennel essential oils, as well as vanilla oil.[8][9][10] While modern production is primarily synthetic, its natural origin is well-documented.[8] It is typically synthesized via the reduction of anisaldehyde, which itself can be produced by methylating p-hydroxybenzaldehyde.[8][9]

Synthetic Pathways and Methodologies

The industrial production of this compound and its isomers relies on established synthetic routes. The most common approaches involve Williamson ether synthesis or multi-step pathways starting from readily available precursors.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone method for preparing ethers via the reaction of a phenoxide with an organohalide. For the synthesis of related phenoxypropanoic acids, the key precursors are a substituted phenol and a 3-halopropanoic acid or its ester.

Core Precursors:

-

4-Methoxyphenol (Mequinol or Hydroquinone Monomethyl Ether): This is the primary phenolic precursor. It can be synthesized with high selectivity from hydroquinone.[11][12]

-

3-Halopropanoic Acid or Ester: A compound such as 3-bromopropanoic acid serves as the three-carbon sidechain donor.

A related industrial method for the synthesis of 2-(4-methoxyphenoxy)-propionic acid involves the reaction of p-hydroxyanisole (4-methoxyphenol) and 2-chloropropionic acid under phase transfer catalysis, achieving high yields and purity.[13]

Synthesis from Nitrile Precursors

An alternative and effective pathway involves the hydrolysis of a nitrile intermediate. This route begins with the reaction of 4-methoxyphenol with acrylonitrile to form 3-(4-methoxyphenoxy)propanenitrile, which is then hydrolyzed to the target carboxylic acid.

Experimental Protocol: Hydrolysis of 3-(4-methoxyphenoxy)propanenitrile [14]

-

Reaction Setup: A 22 L round-bottom flask is fitted with an overhead stirrer. 945 g (5.34 mol) of 3-(4-methoxyphenoxy)propanenitrile is added to the flask.

-

Hydrolysis: Under a nitrogen atmosphere, 4 L of concentrated hydrochloric acid is added to the stirred solid. The mixture is slowly heated to 100 °C and maintained for 3.5 hours. Reaction completion is monitored by HPLC.

-

Workup: The reaction is cooled to 10 °C. The crude product precipitates and is collected.

-

Purification: The crude solid is dissolved in a 6 wt% sodium carbonate aqueous solution (pH=9). The solution is washed with dichloromethane to remove impurities. The aqueous layer is then carefully acidified to pH 4.0 with 6 M hydrochloric acid.

-

Isolation: The precipitated solid is filtered and dried in a vacuum oven to yield pure this compound.

Lignin Valorization Pathway

The conversion of lignin into valuable chemicals is a key area of green chemistry. Phenolic monomers derived from lignin can be transformed into the target acid, although this often requires multiple synthetic steps. For example, vanillin can be converted to 4-methoxyphenol, a direct precursor.

References

- 1. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]

- 2. Lactisole [chemeurope.com]

- 3. Pharmaceutical applications of lignin-derived chemicals and lignin-based materials: linking lignin source and processing with clinical indication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling of the formation of lignin-derived monomers and dimers from Eucalyptus alkali lignin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Lignin precursors enhance exolaccase-started humification of bisphenol A to form functional polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise [mdpi.com]

- 8. Anisyl Alcohol (CAS 105-13-5) – Synthetic Floral-Balsamic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 9. foreverest.net [foreverest.net]

- 10. cosmeticsinfo.org [cosmeticsinfo.org]

- 11. US4933504A - Process for the preparation of mono-ethers of hydroquinones - Google Patents [patents.google.com]

- 12. CN109420519B - Synthetic method of hydroquinone monomethyl ether and preparation method of catalyst - Google Patents [patents.google.com]

- 13. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

- 14. This compound | 20811-60-3 [chemicalbook.com]

3-(4-Methoxyphenoxy)propanoic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)propanoic acid, a chemical compound with potential applications in various scientific domains. This document consolidates its fundamental chemical properties, synthesis methodologies, and available data. Due to the limited publicly available research on the specific biological activity of this compound, this guide also briefly discusses the known biological significance of its close structural analogs to provide a broader context for researchers exploring this chemical space.

Chemical Identity and Properties

This compound is an organic compound characterized by a methoxyphenoxy group attached to a propanoic acid backbone.

| Property | Value | Reference |

| CAS Number | 20811-60-3 | |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| Melting Point | 110.5 °C | |

| Boiling Point | 321.7 °C at 760 mmHg | |

| Density | 1.188 g/cm³ | |

| pKa | 4.14 ± 0.10 (Predicted) |

Synthesis Protocols

Several synthesis routes for this compound have been reported. A common laboratory-scale synthesis involves the reaction of 4-methoxyphenol with a 3-halopropanoic acid derivative under basic conditions.

Example Protocol: Williamson Ether Synthesis

A general procedure involves the reaction of 4-methoxyphenol with ethyl 3-bromopropanoate in the presence of a weak base such as potassium carbonate (K₂CO₃) in an appropriate solvent like acetone. The resulting ester is then hydrolyzed to the carboxylic acid.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of extensive, publicly available scientific literature detailing the specific biological activities and mechanisms of action for this compound (CAS 20811-60-3). Researchers are encouraged to consider this compound for novel investigational studies.

To provide a valuable context for researchers, the biological activities of two closely related structural analogs are discussed below. It is crucial to note that these findings may not be directly extrapolated to this compound.

Structural Analog: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)

HMPA, also known as dihydroferulic acid, is a well-studied metabolite of dietary polyphenols. It differs from the title compound by the presence of a hydroxyl group in place of one of the methoxy groups on the phenyl ring.

Known Biological Activities of HMPA:

-

Muscle Health: HMPA has been shown to mitigate muscle atrophy by attenuating the expression of Atrogin-1 and MuRF-1, which are key ubiquitin ligases in muscle protein degradation. It may also enhance grip strength and inhibit protein catabolism induced by exhaustive exercise.

-

Metabolic Regulation: Studies suggest that HMPA contributes to improved hepatic lipid metabolism.

-

Oxidative Stress: HMPA has been investigated for its role in regulating oxidative stress and muscle fiber composition.

Structural Isomer: 2-(4-Methoxyphenoxy)propanoic acid (Lactisole)

Lactisole is a structural isomer of the title compound, with the phenoxy group attached to the second carbon of the propanoic acid chain.

Known Biological Activity of Lactisole:

-

Sweetness Inhibitor: The sodium salt of 2-(4-methoxyphenoxy)propanoic acid is known as a potent and selective sweet taste inhibitor in humans. It is used in the food industry to modulate sweetness profiles.

Future Directions

The limited biological data on this compound presents an opportunity for novel research. Future studies could explore its potential pharmacological activities, drawing inspiration from its structurally similar counterparts. Investigating its effects on metabolic pathways, muscle physiology, and as a potential taste modulator could be fruitful areas of research.

Conclusion

This technical guide has summarized the key chemical properties and synthesis of this compound. While direct biological data is scarce, the known activities of its structural analogs, HMPA and Lactisole, suggest that this chemical scaffold is of interest for further biological investigation. This document serves as a foundational resource for scientists and researchers initiating studies on this compound.

Purity and Characterization of Synthetic 3-(4-Methoxyphenoxy)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 3-(4-Methoxyphenoxy)propanoic acid. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Its synthesis and purification require careful control to ensure high purity and minimize the presence of process-related impurities. This document outlines the key aspects of its synthesis, purification, and characterization, providing detailed methodologies and data to aid scientists in their work.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. An alternative route involves the hydrolysis of a nitrile precursor.

Synthesis via Williamson Ether Synthesis

This method involves the reaction of 4-methoxyphenol with a 3-halopropanoic acid, typically 3-chloropropanoic acid, under basic conditions.

Reaction Scheme:

A detailed experimental protocol for a similar synthesis is described in various chemical literature. The yield for such reactions can be high, often exceeding 80%.

Synthesis via Nitrile Hydrolysis

An alternative route involves the hydrolysis of 3-(4-methoxyphenoxy)propanenitrile. This method can also provide high yields of the desired product.[1]

Reaction Scheme:

A general procedure involves heating the nitrile with a strong acid, such as hydrochloric acid, followed by purification.[1]

Purification Strategies

Achieving high purity of this compound is crucial for its intended applications. The primary methods for purification are recrystallization and acid-base extraction.

Recrystallization

Recrystallization from a suitable solvent system is an effective method for removing impurities. The choice of solvent is critical and should be determined based on the solubility of the desired compound and its impurities.

Acid-Base Extraction

As a carboxylic acid, this compound can be effectively purified using acid-base extraction. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, acidified (e.g., with HCl) to precipitate the pure acid, which is subsequently collected by filtration.

Characterization of this compound

A combination of analytical techniques is employed to confirm the structure and assess the purity of the synthesized compound.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [2] |

| Molecular Weight | 196.20 g/mol | [2] |

| Melting Point | 110.5 °C | [2] |

| Boiling Point | 321.7 °C at 760 mmHg | [2] |

| Density | 1.188 g/cm³ | [2] |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

¹H NMR (450 MHz, CDCl₃): [1]

-

δ 6.78 (m, 4H, Ar-H)

-

δ 4.18 (t, 2H, OCH₂)

-

δ 3.70 (s, 3H, OCH₃)

-

δ 2.78 (t, 2H, CH₂COOH)

¹³C NMR (112.5 MHz, CDCl₃): [1]

-

δ 177.386 (COOH)

-

δ 154.302 (C-OAr)

-

δ 152.723 (C-OCH₃)

-

δ 115.984 (Ar-C)

-

δ 114.855 (Ar-C)

-

δ 64.088 (OCH₂)

-

δ 55.925 (OCH₃)

-

δ 34.703 (CH₂COOH)

Mass spectrometry can be used to confirm the molecular weight of the compound. For a related compound, 3-(4-Methoxyphenyl)propionic acid, the molecular weight is 180.2005.

Chromatographic Purity Assessment

Chromatographic techniques are vital for determining the purity of the synthesized this compound and for identifying and quantifying any impurities.

A reversed-phase HPLC (RP-HPLC) method is suitable for the purity assessment of this compound.

Table of HPLC Parameters (Adapted from similar compounds):

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0-3.5) (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 225 nm or 275 nm) |

| Column Temperature | 30 °C |

GC-MS can be used to analyze for volatile impurities. Derivatization of the carboxylic acid group to a more volatile ester or silyl ester is typically required.

Table of GC-MS Parameters (General for Organic Acids):

| Parameter | Condition |

| Column | Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. ~70°C, ramp to ~280°C |

| MS Detector | Electron Ionization (EI) |

| Derivatization Agent | BSTFA (for silylation) or reaction with an alcohol (for esterification) |

Potential Impurities

The synthesis of this compound via the Williamson ether synthesis may lead to several process-related impurities.

Table of Potential Impurities:

| Impurity Name | Structure | Origin |

| 4-Methoxyphenol | 4-MeO-C₆H₄-OH | Unreacted starting material |

| 3-Chloropropanoic acid | Cl-CH₂CH₂-COOH | Unreacted starting material |

| Bis(3-carboxypropyl) ether of 4-methoxyphenol | 4-MeO-C₆H₄-O-(CH₂)₂-COOH | O-alkylation of the product |

| C-alkylated product | C-alkylation of the phenoxide |

Experimental Protocols

Synthesis of this compound via Nitrile Hydrolysis[1]

-

To a stirred solution of 3-(4-methoxyphenoxy)propanenitrile, add concentrated hydrochloric acid under a nitrogen atmosphere.

-

Slowly add water and heat the reaction mixture to 100 °C for approximately 3.5 hours. Monitor the reaction completion by HPLC.

-

Cool the reaction mixture to 10 °C.

-

Filter the crude product and dissolve it in an aqueous sodium carbonate solution.

-

Wash the aqueous solution with dichloromethane to remove non-acidic impurities.

-

Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield this compound as a white solid.

HPLC Purity Analysis (Adapted Protocol)

-

Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 25 mM) and adjust the pH to 3.0 with phosphoric acid. Mix with acetonitrile in the desired ratio (e.g., 50:50 v/v). Filter and degas the mobile phase.

-

Standard and Sample Preparation: Prepare a stock solution of the reference standard of this compound in the mobile phase. Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

-

Chromatographic Conditions: Set up the HPLC system with a C18 column, a flow rate of 1.0 mL/min, and a column temperature of 30 °C. Set the UV detector to the appropriate wavelength.

-

Analysis: Inject the standard and sample solutions and record the chromatograms.

-

Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualizations

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Caption: Simplified reaction mechanism for the Williamson ether synthesis of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-(4-Methoxyphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated thermochemical properties of 3-(4-Methoxyphenoxy)propanoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on structurally similar compounds to provide a comparative context and enable estimations. Furthermore, detailed experimental protocols for determining key thermochemical parameters are provided, alongside an exploration of the potential biological significance of this class of molecules.

Physicochemical and Thermochemical Properties

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | LookChem |

| Molecular Weight | 196.20 g/mol | LookChem |

| Melting Point | 110.5 °C | LookChem[1] |

| Boiling Point | 321.7 °C at 760 mmHg | LookChem[1] |

| Density | 1.188 g/cm³ | LookChem[1] |

| Vapor Pressure | 0.000121 mmHg at 25°C | LookChem[1] |

| pKa (Predicted) | 4.14 ± 0.10 | LookChem[1] |

Comparative Data for Structurally Similar Compounds

To facilitate a deeper understanding and allow for estimations, the following table summarizes available data for structurally related phenoxypropanoic acids.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Additional Data | Source |

| 3-Phenoxypropanoic acid | C₉H₁₀O₃ | 166.17 | 97.5 | 513.2 K (240.05 °C) | - | PubChem, NIST[2][3] |

| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | 85-87 | - | - | PubChem |

| 3-Phenylpropanoic acid | C₉H₁₀O₂ | 150.17 | 47-50 | 280 | Enthalpy of fusion: 18.8 kJ/mol | Wikipedia, Cheméo[4][5] |

Note: The lack of comprehensive, experimentally determined thermochemical data such as enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacity (Cp) for this compound highlights a significant data gap in the scientific literature.

Experimental Protocols for Thermochemical Analysis

This section details the standard methodologies for determining the key thermochemical properties of solid organic compounds like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled oxygen environment.

Methodology:

-

Sample Preparation: A pellet of the solid sample (approximately 1 gram) is prepared. For compounds that are liquid at room temperature, the sample can be encapsulated or absorbed onto a known material like benzoic acid.[6]

-

Calibration: The calorimeter is calibrated by combusting a known amount of a standard substance with a precisely known heat of combustion, typically benzoic acid.[6]

-

Combustion: The sample is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"), which is then sealed and pressurized with pure oxygen.

-

Measurement: The bomb is submerged in a known volume of water in an insulated container (calorimeter). The sample is ignited electrically, and the temperature change of the water is meticulously recorded.

-

Calculation: The heat of combustion of the sample is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined during calibration), and the mass of the sample. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen) and sulfuric acid (if sulfur is present), and for the combustion of the fuse wire.

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat flow to or from a sample as a function of temperature or time.[7][8] It is particularly useful for determining heat capacity, melting point, and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.[9] An empty, sealed pan is used as a reference.[9]

-

Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which typically involves heating at a linear rate (e.g., 10 °C/min).[10]

-

Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and a baseline run, often calibrated against a standard material with a known heat capacity (e.g., sapphire).

-

Melting Point (Tm): The melting point is identified as the onset or peak temperature of the endothermic transition in the DSC thermogram.

-

Enthalpy of Fusion (ΔfusH): The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Determination of Vapor Pressure and Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid with low volatility.[11][12] From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be calculated.

Methodology:

-

Sample Preparation: The sample is placed in a Knudsen cell, a small container with a precisely known, small orifice, which is then placed in a high-vacuum chamber.[12]

-

Measurement: The cell is heated to a constant, known temperature. The mass loss of the sample over time due to the effusion of vapor through the orifice is measured using a highly sensitive microbalance.[12][13]

-

Calculation of Vapor Pressure: The vapor pressure (P) at a given temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the sample.[13]

-

Calculation of Enthalpy of Sublimation (ΔsubH): The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Visualizations: Workflows and Potential Biological Pathways

Experimental Workflow for Thermochemical Characterization

Caption: Workflow for the experimental determination of key thermochemical properties.

Potential Biological Signaling Pathway

While the specific biological activities of this compound are not well-documented, related phenylpropanoic acid derivatives have been investigated for various pharmacological effects, including as agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[14] GPR40 is involved in glucose-stimulated insulin secretion. The following diagram illustrates a simplified GPR40 signaling pathway.

References

- 1. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenoxypropionic acid [webbook.nist.gov]

- 4. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 5. Hydrocinnamic acid (CAS 501-52-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. tainstruments.com [tainstruments.com]

- 11. scranton.edu [scranton.edu]

- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 13. iesmat.com [iesmat.com]

- 14. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Preliminary In-vitro Screening of 3-(4-Methoxyphenoxy)propanoic Acid

Notice to the Reader:

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available data regarding the in-vitro screening of 3-(4-Methoxyphenoxy)propanoic acid . No specific studies detailing its biological activity, experimental protocols for its screening, or its potential signaling pathways could be identified.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on this specific compound as requested.

Alternative Subjects with Available Data:

Our search did yield substantial information on structurally related compounds, for which a comprehensive technical guide could be developed. These include:

-

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) or Dihydroferulic Acid: A metabolite of dietary polyphenols with documented antioxidant and metabolic regulatory properties.

-

2-(4-methoxyphenoxy)propanoic acid (Lactisole): A known sweetness inhibitor with studies on its mechanism of action on taste receptors.

Should you be interested in a detailed report on either of these alternative compounds, please specify your preference. We would be pleased to generate a full technical guide that adheres to all the requirements of your original request, including data tables, experimental protocols, and Graphviz diagrams.

Methodological & Application

Application Notes and Protocols for the Quantification of 3-(4-Methoxyphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenoxy)propanoic acid is a chemical compound of interest in various fields, including pharmaceutical development and environmental analysis, due to its structural similarity to other biologically active molecules. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, impurity profiling, and environmental monitoring. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A Gas Chromatography-Mass Spectrometry (GC-MS) method is also described, which typically requires derivatization for this class of compounds.

The methods detailed below are based on established analytical principles for similar compounds and provide a strong foundation for developing and validating a robust quantitative assay for this compound in various matrices.[1][2][3][4]

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below. HPLC-UV is a widely accessible and robust method for routine analysis. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. GC-MS provides an alternative approach, particularly when coupled with a suitable derivatization technique to improve volatility.

| Method | Principle | Typical Application | Key Advantages |

| HPLC-UV | Reverse-phase chromatography with UV detection. | Assay of bulk drug substance, formulation analysis. | Robust, cost-effective, widely available. |

| LC-MS/MS | Reverse-phase chromatography with tandem mass spectrometry detection. | Bioanalysis (plasma, urine), trace impurity analysis, environmental monitoring. | High sensitivity, high selectivity, structural confirmation. |

| GC-MS | Gas chromatography with mass spectrometry detection, often requiring derivatization. | Analysis of volatile impurities, alternative to LC-based methods. | High resolution, excellent for separating volatile compounds. |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes a reverse-phase HPLC-UV protocol for the quantification of this compound. The procedure is suitable for the analysis of the pure substance or its formulations.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid (or Formic acid for MS-compatibility)

-

Purified water (18.2 MΩ·cm)

-

This compound reference standard

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

2. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm (based on typical absorbance for similar aromatic compounds).

-

Injection Volume: 20 µL.

-

Run Time: Approximately 10 minutes.

3. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary (Typical Data)

The following table summarizes typical validation parameters for an HPLC-UV method, as recommended by ICH guidelines.[5][6]

| Parameter | Typical Specification |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | ≤ 2% |

Experimental Workflow: HPLC-UV Analysis

References

- 1. Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. wjarr.com [wjarr.com]

Application Notes and Protocols for the Analysis of 3-(4-Methoxyphenoxy)propanoic Acid

Introduction

3-(4-Methoxyphenoxy)propanoic acid is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are essential for its quantification in various matrices, including in-process control of synthesis and formulation development. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. These methods are designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed here for the analysis of this compound.

Experimental Protocol

1. Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (see mobile phase composition) to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point and may require optimization.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (v/v). A typical starting ratio would be 50:50.[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Run Time | Approximately 10 minutes |

3. Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Expected Performance Characteristics (Typical)

| Parameter | Expected Value |

| Retention Time | 3 - 7 minutes |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Precision (%RSD) | < 2% |

HPLC Workflow Diagram

Caption: A workflow diagram for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the polar this compound. Silylation is a common and effective derivatization technique for compounds containing carboxylic acid groups.[2]

Experimental Protocol

1. Sample Preparation and Derivatization:

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent like pyridine or acetonitrile (e.g., 1 mg/mL).

-

Derivatization Procedure:

-

Pipette 100 µL of the standard or sample solution into a clean, dry vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

A standard GC-MS system is used for the analysis. The following conditions are provided as a starting point and should be optimized for the specific instrument.

| Parameter | Recommended Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |